(2-Bromobenzyl)diisopropylamine
Overview
Description
(2-Bromobenzyl)diisopropylamine is an organic compound with the molecular formula C13H20BrN. It features a benzene ring substituted with a bromine atom at the second position and a diisopropylamine group attached to the benzyl carbon. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzyl)diisopropylamine typically involves the bromination of benzyl compounds followed by amination. One common method includes the bromination of toluene derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The resulting brominated product is then reacted with diisopropylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzyl)diisopropylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
Alkylation: The diisopropylamine group can undergo further alkylation reactions depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Alkylation: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or alkylating agents used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives.
Scientific Research Applications
(2-Bromobenzyl)diisopropylamine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Affinity Chromatography: It is used to synthesize ligands for affinity chromatography, which helps in isolating and purifying target proteins from complex mixtures.
Pharmaceutical Research: It is explored for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Bromobenzyl)diisopropylamine involves its interaction with specific molecular targets. The bromine atom and diisopropylamine group contribute to its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromobenzyl)diisopropylamine
- (2-Bromophenyl)methyl]diisopropylamine
- Benzylamine,o-bromo-N,N-diisopropyl
Uniqueness
(2-Bromobenzyl)diisopropylamine is unique due to its combination of a bromine-substituted benzene ring and a diisopropylamine group. This combination imparts distinct reactivity and stability, making it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMKADQINXEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585942 | |
Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802306-26-9 | |
Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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